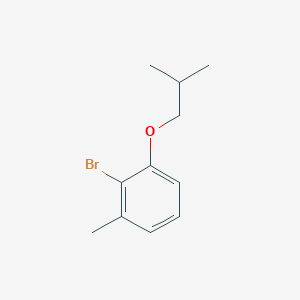

2-Bromo-1-isobutoxy-3-methylbenzene

Description

Properties

IUPAC Name |

2-bromo-1-methyl-3-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8(2)7-13-10-6-4-5-9(3)11(10)12/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXLZBFXXPNBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Bromination

Direct bromination of 1-isobutoxy-3-methylbenzene leverages the directing effects of the isobutoxy (-OCHCH(CH)) and methyl (-CH) groups. The isobutoxy group is a strong ortho/para director, while the methyl group directs meta. Competing effects often lead to bromination at the ortho position relative to the isobutoxy group (position 2), yielding the target compound.

Procedure :

-

Reagents : Bromine (Br) or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr).

-

Conditions : Reaction in dichloromethane (DCM) or acetic acid at 0–25°C for 4–12 hours.

-

Challenges : Steric hindrance from the bulky isobutoxy group reduces ortho selectivity, leading to para-brominated byproducts.

Optimization :

-

Lower temperatures (0–5°C) improve ortho selectivity by slowing competing pathways.

-

Use of NBS with a radical initiator (e.g., AIBN) minimizes polybromination.

Sequential Bromination and Etherification

Bromination of 3-Methylanisole Followed by Demethylation and Etherification

This two-step method avoids steric challenges by introducing bromine before the isobutoxy group.

Step 1: Bromination of 3-Methylanisole

3-Methylanisole (1-methoxy-3-methylbenzene) undergoes bromination at the ortho position to the methoxy group, yielding 2-bromo-1-methoxy-3-methylbenzene.

Procedure :

Step 2: Demethylation and Williamson Ether Synthesis

-

Demethylation :

-

Reagents : BBr in DCM at -78°C to 25°C.

-

Intermediate : 2-Bromo-3-methylphenol (85–90% yield).

-

-

Etherification :

Directed Ortho Metalation (DoM) Strategy

Regioselective Bromination via Lithiation

A directed metalation approach ensures precise bromine placement.

Procedure :

-

Lithiation :

-

Quenching with Electrophile :

Advantages :

-

High regiocontrol avoids byproducts.

-

Compatibility with sensitive functional groups.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | Single-step bromination | 40–50% | Simplicity | Low regioselectivity, byproduct formation |

| Sequential Bromination | Bromination → Demethylation → Etherific | 60–70% | High purity, scalable | Multiple steps, harsh demethylation |

| Directed Metalation | Lithiation → Bromination | 60–70% | Excellent regiocontrol | Requires anhydrous conditions, costly reagents |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isobutoxy-3-methylbenzene can undergo various types of chemical reactions, including:

Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) in an aqueous or organic solvent.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Major Products Formed

Substitution: Formation of new aromatic compounds with different substituents.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-isobutoxy-3-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions such as:

- Nucleophilic Substitution : The bromine atom acts as a leaving group, allowing nucleophiles to substitute it with other functional groups.

- Oxidation and Reduction : The compound can be oxidized to form phenols or reduced to yield hydrogenated derivatives.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also possess these characteristics due to its lipophilic nature.

- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy.

- Enzyme Inhibition : Investigated for its ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic uses in metabolic disorders.

Data Table: Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Exhibits significant antibacterial activity against Gram-positive bacteria. | |

| Cytotoxicity | Demonstrated dose-dependent cytotoxic effects on MCF-7 breast cancer cells. | |

| Enzyme Inhibition | Potential to inhibit specific metabolic enzymes, suggesting therapeutic applications. |

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various substituted phenolic compounds, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as a natural preservative or therapeutic agent.

Case Study 2: Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines treated with varying concentrations of this compound demonstrated a dose-dependent cytotoxic effect. The IC50 values indicated promising anti-cancer potential, warranting further exploration into its mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Bromo-1-isobutoxy-3-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Substituent Effects and Reactivity

- 1-Bromo-3-chloro-2-methoxybenzene (CAS 183802-98-4): Substituents: Bromine (position 1), chlorine (position 3), methoxy (-OCH₃, position 2). Key Differences: The methoxy group is smaller and more electron-donating than isobutoxy, increasing solubility in polar solvents (e.g., ethanol or DMSO) . Chlorine’s electron-withdrawing nature deactivates the ring, reducing reactivity in electrophilic substitutions compared to the target compound’s methyl group, which activates adjacent positions.

2-Bromo-1-fluoro-3-isothiocyanatobenzene :

- Substituents: Bromine (position 2), fluorine (position 1), isothiocyanate (-NCS, position 3).

- Key Differences : The isothiocyanate group is highly reactive, enabling conjugation with biomolecules (e.g., proteins), whereas the target’s isobutoxy group is inert under standard conditions. Fluorine’s electronegativity further deactivates the ring, contrasting with the methyl group’s electron-donating effect .

Solubility and Physical Properties

Substituents critically influence solubility:

- Methoxy vs. Isobutoxy : Methoxy-containing compounds (e.g., 1-Bromo-3-chloro-2-methoxybenzene) exhibit higher solubility in polar solvents due to their smaller size and polarity. In contrast, the bulky isobutoxy group in the target compound enhances lipophilicity, favoring dissolution in organic solvents like dichloromethane or toluene .

- Methyl vs. Chloro: The methyl group in the target compound slightly increases solubility in non-polar media compared to chloro substituents, which are polar but electron-withdrawing .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Substituents | Solubility Trends | Reactivity Profile |

|---|---|---|---|---|

| 1-Bromo-3-chloro-2-methoxybenzene | 183802-98-4 | Br, Cl, OCH₃ | High in polar solvents | Moderate (deactivated by Cl) |

| 2-Bromo-1-fluoro-3-isothiocyanatobenzene | N/A | Br, F, NCS | Moderate in organic | High (reactive NCS group) |

| 2-Bromo-1-isobutoxy-3-methylbenzene | N/A | Br, OCH₂CH(CH₃)₂, CH₃ | Low polar, high organic | Sterically hindered |

Q & A

[Basic] What are the optimal synthetic routes for 2-Bromo-1-isobutoxy-3-methylbenzene, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis typically involves bromination of 1-isobutoxy-3-methylbenzene or alkoxylation of a pre-brominated precursor. For bromination, electrophilic substitution using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) is common. To optimize yield:

- Temperature control : Maintain 0–5°C to minimize side reactions like di-bromination.

- Solvent selection : Use non-polar solvents (e.g., CCl₄) to stabilize intermediates.

- Catalyst stoichiometry : A 1:1 molar ratio of substrate to FeBr₃ reduces catalyst poisoning.

For alkoxylation, Williamson ether synthesis with a bromo-precursor and isobutoxide under anhydrous conditions is recommended. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

[Basic] What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and isobutoxy methyl groups (δ 1.0–1.2 ppm). Splitting patterns confirm substitution patterns (e.g., para vs. meta).

- ¹³C NMR : Assign bromine-adjacent carbons (deshielded to δ 120–130 ppm).

- IR spectroscopy : Confirm ether C-O-C stretch (~1100 cm⁻¹) and absence of OH bands.

- Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 244 (C₁₁H₁₃BrO) and characteristic fragments (e.g., loss of isobutoxy group). Compare with analogs like 2-Bromo-3-methylanisole .

[Advanced] How does the steric hindrance of the isobutoxy group influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The bulky isobutoxy group at the ortho position creates steric hindrance, reducing NAS efficiency. To mitigate:

- Activating groups : Introduce electron-donating groups (e.g., -OCH₃) at para positions to enhance ring activation.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalytic systems : Employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for regioselective functionalization. Steric maps (DFT calculations) predict reactive sites .

[Advanced] What strategies resolve contradictory data in regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:

Contradictions in regioselectivity (e.g., C-Br vs. C-O cleavage) arise from competing mechanisms. Address this by:

- Kinetic vs. thermodynamic control : Vary temperature (low temp favors kinetic products).

- Additive screening : Add ligands (e.g., PPh₃) to modulate catalyst selectivity.

- Isotopic labeling : Use deuterated analogs to track bond cleavage pathways. Cross-validate with computational models (e.g., Hammett plots) .

[Advanced] How can computational methods predict the reactivity of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to identify electrophilic centers.

- Frontier Molecular Orbital (FMO) analysis : Compare HOMO/LUMO energies to predict reaction sites with nucleophiles/electrophiles.

- Molecular dynamics (MD) : Simulate solvent effects on transition states. PubChem’s computed InChI and SMILES data provide reference frameworks .

[Basic] What are best practices for handling and storing this compound?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent bromine dissociation.

- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light (risk of radical side reactions).

- Safety protocols : Refer to SDS guidelines for brominated aromatics, including PPE (nitrile gloves, goggles) and spill management (neutralize with NaHCO₃) .

[Advanced] How can this compound serve as a precursor for bioactive molecules?

Methodological Answer:

The bromine atom enables cross-coupling (e.g., Heck, Sonogashira) to introduce pharmacophores. Examples:

- Anticancer agents : Couple with pyrazole or quinoline moieties.

- Antimicrobials : Introduce sulfonamide groups via Buchwald-Hartwig amination.

Optimize bioavailability by modifying the isobutoxy group (e.g., replacing with PEG chains) .

[Advanced] What role does bromine play in directing electrophilic substitution on the benzene ring?

Methodological Answer:

Bromine is a strong meta-directing group. However, the isobutoxy group at ortho competes, creating mixed selectivity. To resolve:

- Competitive experiments : Compare nitration patterns (HNO₃/H₂SO₄) with/without isobutoxy.

- Isotopic labeling : Use ¹³C-labeled bromine to track substitution sites via NMR.

Reference analogs like 2-Bromo-3-methylanisole for comparative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.